

Part I: Molecular Structure and Synthetic Rationale

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Compound of Interest

Compound Name: 8-Fluoro-6-methoxyquinoline

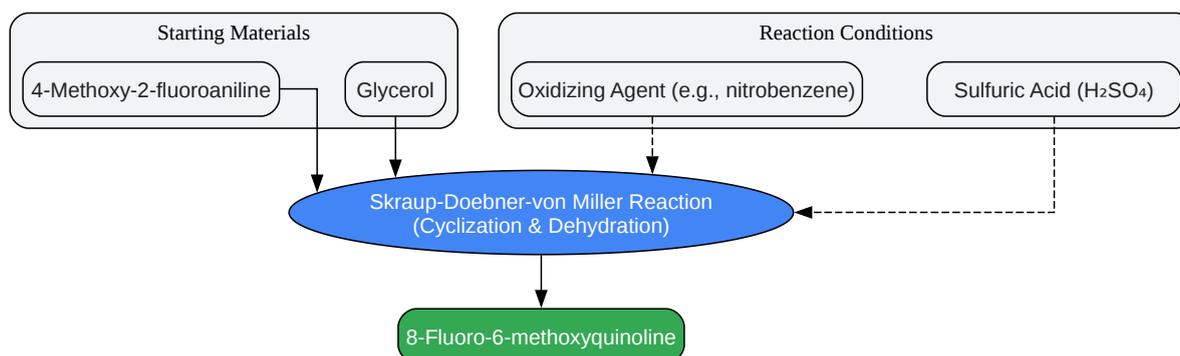
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Before any computational analysis, a viable synthetic pathway is essential. While specific synthesis of **8-Fluoro-6-methoxyquinoline** is not extensively documented, a logical approach can be devised from established quinoline synthesis methodologies. The Skraup-Doebner-von Miller reaction is a classic method for creating the quinoline core.

A plausible synthetic route would involve the cyclization of 4-methoxy-2-fluoroaniline with glycerol in the presence of an oxidizing agent and sulfuric acid. This approach is an adaptation of the traditional Skraup synthesis used for compounds like 6-methoxyquinoline.[4] Alternatively, a multi-step synthesis beginning with a fluorinated aniline precursor could be employed, adapting methods used for other polysubstituted fluoroquinolines.[3]



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Caption: Plausible synthetic workflow for **8-Fluoro-6-methoxyquinoline**.

Part II: Quantum Mechanical and Spectroscopic Characterization (In Silico)

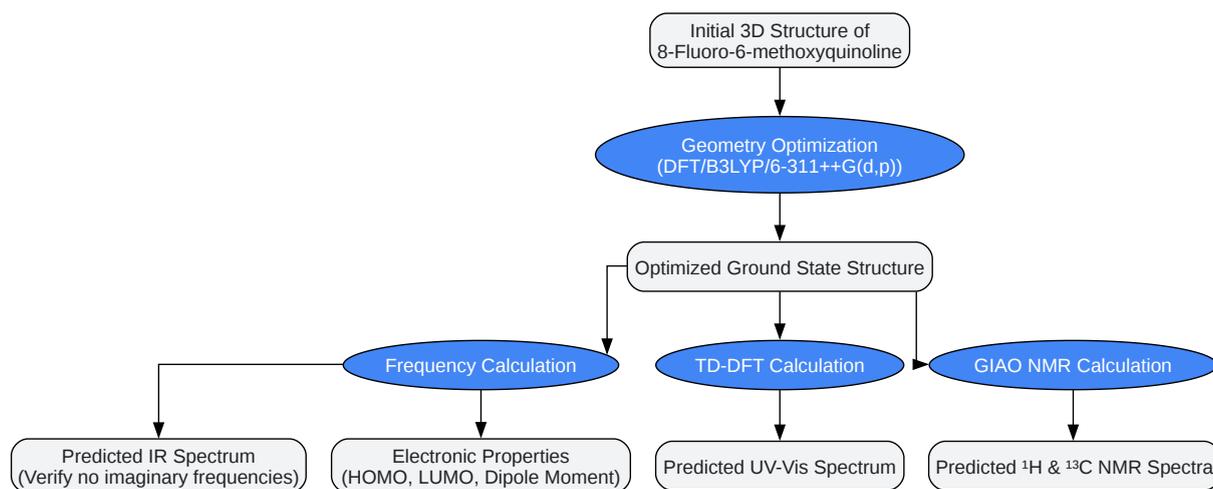
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules, providing insights that are highly correlative with experimental data.[5][6]

Expertise in Action: Why DFT?

We choose DFT, specifically with a functional like B3LYP and a basis set such as 6-311++G(d,p), because it offers a robust balance between computational cost and accuracy for organic molecules.[7][8] This level of theory is sufficient to accurately model geometric parameters, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO/LUMO), which are critical for understanding molecular reactivity and electronic transitions.[5]

Protocol: DFT-Based Molecular Analysis

- **Geometry Optimization:** The initial 3D structure of **8-Fluoro-6-methoxyquinoline** is drawn and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule, representing its most stable state.[7]
- **Frequency Calculation:** A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[8] This step also yields the predicted infrared (IR) spectrum.
- **Electronic Property Calculation:** Single-point energy calculations are used to determine electronic properties such as the dipole moment, Mulliken atomic charges, and the energies of the HOMO and LUMO.[5]
- **Spectroscopic Prediction:**
 - **NMR:** The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ^1H and ^{13}C NMR chemical shifts.[7]
 - **UV-Vis:** Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_{max}) in a UV-Vis spectrum.[9]



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Caption: Workflow for DFT-based theoretical analysis.

Predicted Data Presentation

The following tables summarize the kind of quantitative data that would be generated from these DFT calculations.

Table 1: Predicted Quantum Chemical Properties

Parameter	Predicted Value	Significance
HOMO Energy	~ -6.5 eV	Relates to electron-donating ability; higher energy indicates greater reactivity with electrophiles.[5]
LUMO Energy	~ -1.5 eV	Relates to electron-accepting ability; lower energy indicates greater reactivity with nucleophiles.[5]
HOMO-LUMO Gap (ΔE)	~ 5.0 eV	Correlates with chemical reactivity and kinetic stability; a larger gap implies higher stability.[5]
Dipole Moment	~ 2.5 Debye	Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.

| Chemical Hardness (η) | ~ 2.5 eV | Measures resistance to change in electron distribution.[5] |

Table 2: Predicted Spectroscopic Data (Extrapolated from Analogs)

Technique	Feature	Predicted Range	Rationale
¹ H NMR	Aromatic Protons	7.0 - 8.8 ppm	Protons on the electron-deficient quinoline ring are deshielded.
	Methoxy Protons (-OCH ₃)	~3.9 - 4.1 ppm	Typical chemical shift for aryl methoxy groups.[10]
¹³ C NMR	Aromatic Carbons	100 - 160 ppm	Wide range due to the varied electronic environments in the fused ring system.[10]
	C-F Carbon	~150 - 165 ppm (doublet)	The carbon directly bonded to fluorine will be significantly deshielded and show C-F coupling.
	Methoxy Carbon (-OCH ₃)	~55 - 60 ppm	Standard range for an aryl methoxy carbon. [10]
FTIR	C-H (aromatic) stretch	3000 - 3100 cm ⁻¹	Characteristic of sp ² C-H bonds.[9]
	C=C, C=N stretch	1500 - 1650 cm ⁻¹	Vibrations from the quinoline ring system.
	C-O-C stretch	1200 - 1280 cm ⁻¹	Asymmetric stretching of the aryl-alkyl ether.

|| C-F stretch | 1000 - 1100 cm⁻¹ | Strong absorption indicating the presence of the fluorine substituent. |

Part III: Prediction of Biological Activity

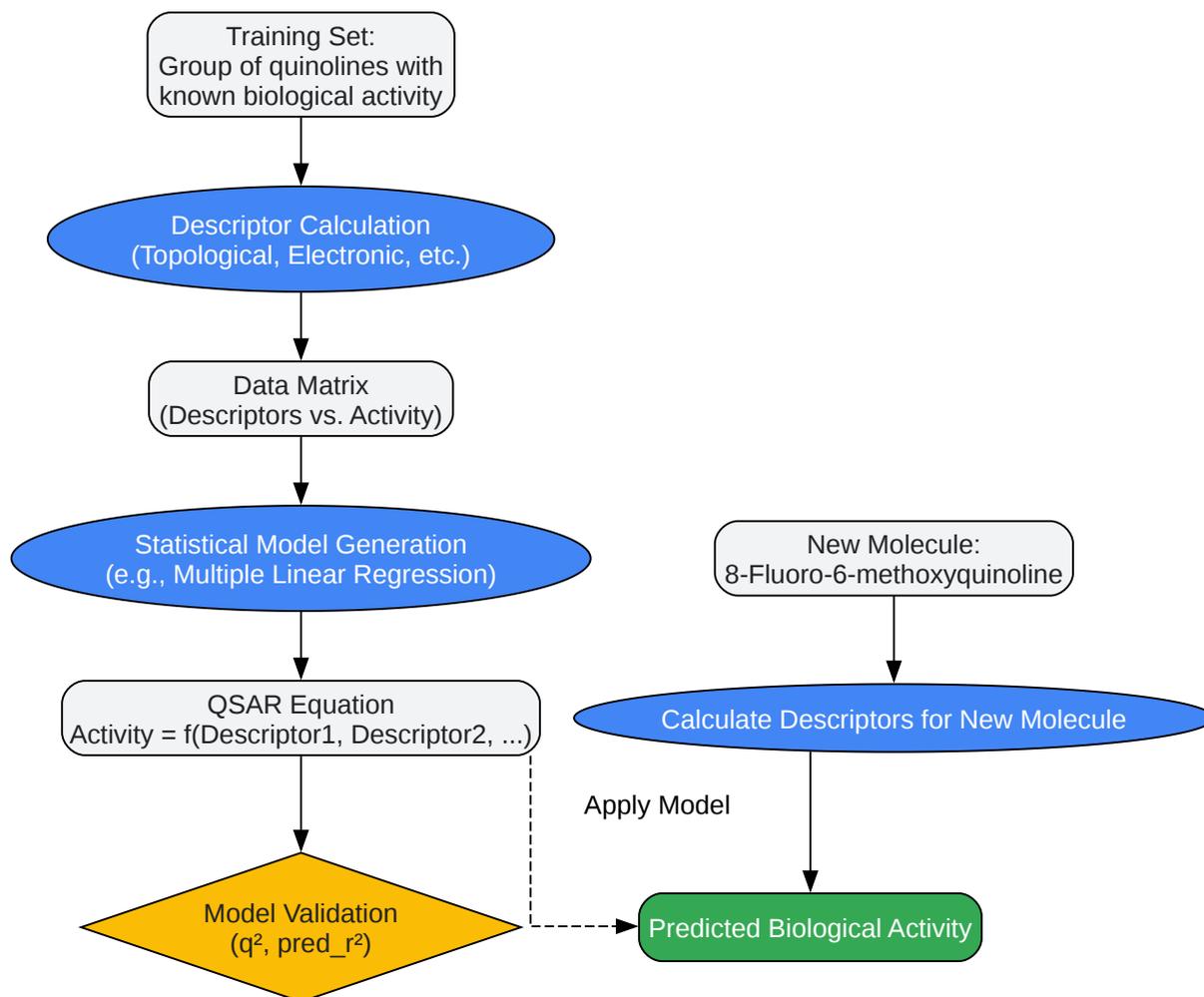
Theoretical studies are pivotal in predicting a molecule's potential as a therapeutic agent. We employ two primary techniques: Quantitative Structure-Activity Relationship (QSAR) analysis and Molecular Docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.^[11] This allows for the prediction of activity for new, untested compounds.^[1]

A robust QSAR model is built upon the hypothesis that changes in a molecule's structural or physicochemical properties directly influence its biological effect. For a series of quinoline derivatives, we would calculate various molecular descriptors (e.g., topological, electronic, thermodynamic) and use statistical methods like multiple linear regression to build a predictive model.^{[12][13]} The resulting equation reveals which properties are most critical for the desired biological activity.

- **Data Set Collection:** A training set of structurally similar quinoline derivatives with known biological activity (e.g., MIC values against a bacterial strain) is compiled.^[13]
- **Descriptor Calculation:** For each molecule in the set, a wide range of 2D and 3D molecular descriptors are calculated using software like VLife MDS or similar platforms.^[12]
- **Model Generation:** Using multiple linear regression, a relationship is established between the descriptors (independent variables) and biological activity (dependent variable). Statistical validation (e.g., cross-validation q^2 , predictive r^2) is crucial to ensure the model's robustness.^[13]
- **Activity Prediction:** The validated QSAR model is then used to predict the biological activity of **8-Fluoro-6-methoxyquinoline** based on its calculated descriptors.



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Caption: Generalized workflow for QSAR analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is fundamental for mechanism-of-action studies and rational drug design.[14]

Given that many fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, these are logical initial targets for docking studies with **8-Fluoro-6-methoxyquinoline**. [15][16] By predicting the binding mode and affinity (docking score), we can hypothesize whether our compound is likely to be an effective inhibitor.[17]

- Protein and Ligand Preparation:
 - Protein: The 3D crystal structure of the target protein (e.g., E. coli DNA Gyrase B) is obtained from the Protein Data Bank (PDB).[18] Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.[14]
 - Ligand: The optimized 3D structure of **8-Fluoro-6-methoxyquinoline** (from DFT) is prepared by assigning atomic charges and defining rotatable bonds.[14]
- Active Site Definition: A grid box is defined around the known active site of the protein, encompassing the binding pocket where the natural substrate or known inhibitors bind.[14]
- Docking Simulation: Using software like AutoDock or Glide, the docking algorithm systematically explores various conformations of the ligand within the active site, calculating the binding affinity for each pose.[18]
- Analysis of Results: The results are analyzed to identify the most favorable binding pose, characterized by the most negative docking score (in kcal/mol). Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, are visualized and documented.[14]

Table 3: Hypothetical Molecular Docking Results

Target Protein	Docking Score (kcal/mol)	Key Interacting Residues	Predicted Interaction Type
E. coli DNA Gyrase B	-7.5	Asp73, Gly77, Ser121	Hydrogen Bonding, Pi-Alkyl
S. aureus Topoisomerase IV	-7.2	Asp81, Glu58, Arg84	Hydrogen Bonding, Electrostatic

| SARS-CoV-2 Mpro | -6.8 | His41, Cys145, Glu166 | Hydrogen Bonding, Hydrophobic |

Note: These values are illustrative examples of typical docking results for quinoline-based inhibitors.[\[14\]](#)[\[17\]](#)

Conclusion

This guide outlines a comprehensive, multi-faceted theoretical approach to characterizing **8-Fluoro-6-methoxyquinoline**. By integrating synthetic rationale with powerful computational tools like DFT, QSAR, and molecular docking, we can build a robust in silico profile of a novel compound. These theoretical studies provide critical insights into molecular stability, reactivity, and potential biological activity, enabling researchers to make informed, data-driven decisions, thereby accelerating the drug discovery and development pipeline. The methodologies described herein represent a validated system for prioritizing lead candidates and rationally designing the next generation of quinoline-based therapeutics.

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